N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11058406
InChI: InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

CAS No.:

VCID: VC11058406

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide -

Description

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a synthetic organic compound belonging to the benzimidazole and benzamide family. Benzimidazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The structural framework of this compound combines a benzimidazole moiety with a methylbenzamide group, suggesting potential pharmacological significance.

Structural Characteristics

The molecular structure of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide consists of:

  • A benzimidazole core substituted at the 1-position with an ethyl group.

  • A methyl group attached to the benzamide moiety at the 4-position.

This unique combination offers both hydrophobic and polar functional groups, facilitating interactions with biological targets such as enzymes or receptors.

Synthesis Pathway

The synthesis of compounds like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide typically involves:

  • Preparation of Benzimidazole Core: Benzimidazole derivatives are synthesized through condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives.

  • Amide Bond Formation: The benzimidazole core is coupled with a substituted benzoyl chloride or benzamide derivative in the presence of coupling agents (e.g., DCC or EDC) to form the final compound.

Biological Activities

Benzimidazole-based compounds, including those structurally similar to N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, exhibit a range of biological properties:

4.1 Antimicrobial Activity
Benzimidazole derivatives have been shown to inhibit bacterial and fungal growth by targeting essential enzymes or disrupting cell wall synthesis. For instance:

  • Compounds with halogen or nitro substitutions on the aromatic ring enhance antimicrobial efficacy .

4.2 Anticancer Potential
The benzimidazole scaffold interacts with cellular targets such as DNA or microtubules, leading to antiproliferative effects. Studies on structurally related compounds have demonstrated:

  • Potent activity against cancer cell lines like HCT116 (human colorectal carcinoma) .

4.3 Antiparasitic Properties
Similar compounds have been tested against protozoan parasites such as Plasmodium falciparum and Leishmania, showing promising results due to their ability to disrupt parasite-specific pathways .

Pharmacological Evaluation

The pharmacological profile of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide would likely involve:

  • In Vitro Screening: Testing against bacterial strains (E. coli, S. aureus) and cancer cell lines (e.g., HCT116).

  • Toxicity Studies: Evaluating cytotoxicity in normal cell lines (e.g., HEK293) to ensure safety margins.

  • Mechanistic Studies: Investigating interactions with enzymes like dihydrofolate reductase or DNA topoisomerase.

Product Name N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide
Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide
Standard InChI InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21)
Standard InChIKey LSSRZJSXDQKXCH-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C
Solubility >41.9 [ug/mL]
PubChem Compound 975960
Last Modified Aug 24 2023

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